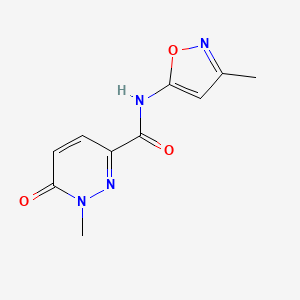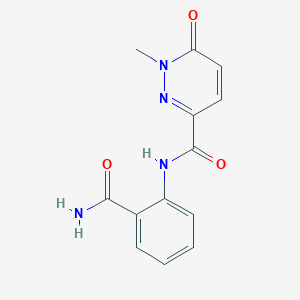![molecular formula C17H27N3O3S B6579541 N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide CAS No. 1021117-49-6](/img/structure/B6579541.png)
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide, also known as 4-methylpiperazine-3-sulfonylpropionamide (MPPA), is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 143 °C and a boiling point of 293 °C. MPPA is used in a variety of scientific applications, including synthesis of pharmaceuticals, drug development, and biochemical research.
科学研究应用
MPPA has a wide range of scientific applications. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. In biochemical research, it can be used to study the structure and function of proteins and enzymes. In addition, MPPA can be used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants.
作用机制
MPPA is a reversible inhibitor of a variety of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of these enzymes, thereby inhibiting their activity. It can also interact with other proteins and receptors, acting as an agonist or antagonist.
Biochemical and Physiological Effects
MPPA has a variety of biochemical and physiological effects. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. It can also inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. In addition, it can modulate the activity of ion channels and increase the permeability of cell membranes.
实验室实验的优点和局限性
MPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and enzymes. It can also be used to synthesize a variety of pharmaceuticals. However, it can be toxic in high concentrations, and it can interact with other proteins and receptors, acting as an agonist or antagonist.
未来方向
There are several potential future directions for MPPA research. For example, further research could be conducted to determine its effects on other proteins and receptors. In addition, further research could be conducted to optimize its synthesis process and to develop novel compounds that can act as agonists or antagonists of various proteins and receptors. Finally, further research could be conducted to determine its effects on other biochemical and physiological processes.
合成方法
MPPA is typically synthesized through a two-step process. The first step involves the reaction of N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonyl chloride with propionic anhydride, yielding N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonylpropionic acid. The second step involves the reaction of the acid with sodium hydroxide, yielding the desired MPPA.
属性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYKNJZKXXQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)


![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)